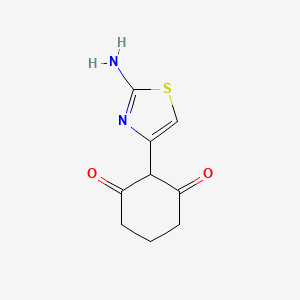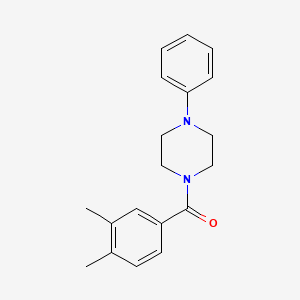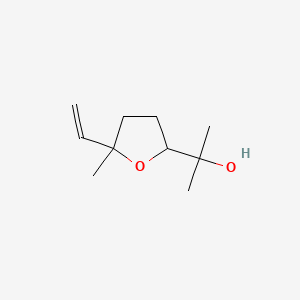
Linalyl oxide
Overview
Description
Linalyl oxide is a naturally occurring monoterpene oxide derived from linalool, a compound found in many essential oils. It is known for its pleasant floral aroma and is widely used in the fragrance and flavor industries. This compound exists in two main forms: furanoid and pyranoid, each with cis and trans isomers. These isomers contribute to the compound’s diverse olfactory properties.
Mechanism of Action
Target of Action
Linalyl oxide primarily targets the central nervous system . It has been shown to interact with neuropharmacological targets such as the glutamate NMDA-receptor and the serotonin transporter (SERT) . It also modulates ion channel receptor potentials such as the transient receptor potential channels . These targets play crucial roles in various physiological processes, including mood regulation, sleep, and cognitive function .
Mode of Action
This compound interacts with its targets in a dose-dependent manner . It exerts an antagonistic effect on the NMDA receptor and inhibits the SERT . This interaction results in changes in neural activity, which can lead to physiological effects such as inducing calmness and enhancing sleep .
Biochemical Pathways
This compound affects several biochemical pathways related to oxidative stress, inflammatory responses, and endothelial dysfunction . By interacting with its targets, this compound can potentially reduce these factors, which are associated with conditions like mild cognitive impairment .
Pharmacokinetics
It is known that this compound is a volatile compound, which suggests that it can be readily absorbed and distributed in the body
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its neuroprotective, anti-inflammatory, and antioxidant properties . These effects can potentially prevent the development of conditions associated with oxidative stress, inflammatory responses, and endothelial dysfunction, such as mild cognitive impairment .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, factors such as ultraviolet light, low temperature, salt, drought, and pathogen infection can affect the expression of genes involved in this compound biosynthesis . These factors can also impact the stability of this compound, potentially affecting its therapeutic efficacy .
Biochemical Analysis
Biochemical Properties
Linalyl oxide plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of various compounds. These interactions can lead to the modulation of enzyme activity, influencing the metabolic pathways in which this compound is involved . Additionally, this compound has been shown to exhibit antimicrobial properties by disrupting cell membranes, thereby inhibiting the growth of certain bacteria .
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. It has been found to influence cell signaling pathways, particularly those related to oxidative stress and inflammation. For instance, this compound can modulate the activity of nuclear factor kappa B (NF-κB), a key regulator of inflammatory responses . Furthermore, this compound has been shown to affect gene expression, leading to changes in the production of proteins involved in cellular metabolism and stress responses .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions with specific biomolecules. This compound can bind to olfactory receptors, leading to the activation of signaling pathways that result in its characteristic scent perception . Additionally, this compound has been found to modulate ion channel receptor potentials, such as transient receptor potential (TRP) channels, and potentiate gamma-aminobutyric acid (GABA) receptor responses in the central nervous system . These interactions contribute to its sedative and anxiolytic effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound is relatively stable under standard conditions, but it can undergo degradation when exposed to light and heat . Long-term exposure to this compound has been associated with sustained antimicrobial activity, although its efficacy may decrease over time due to degradation . Additionally, prolonged exposure to this compound in in vitro studies has shown potential cytotoxic effects on certain cell lines .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low to moderate doses, this compound has been found to exhibit neuroprotective and anti-inflammatory effects . At high doses, this compound can induce toxic effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of dose optimization in the therapeutic use of this compound.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with cytochrome P450 enzymes . These enzymes facilitate the oxidation of this compound, leading to the formation of various metabolites that are subsequently excreted from the body . The metabolic pathways of this compound also involve its conversion to linalool and other related compounds, which can further participate in biochemical reactions .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to target sites where it can exert its biological effects. This compound has been found to accumulate in lipid-rich regions of cells, such as cell membranes, where it can interact with membrane proteins and influence cellular functions .
Subcellular Localization
The subcellular localization of this compound is primarily within the cell membrane and cytoplasm . Its localization is influenced by its lipophilic nature, allowing it to integrate into lipid bilayers. Additionally, this compound can undergo post-translational modifications that direct it to specific cellular compartments, enhancing its functional activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: Linalyl oxide can be synthesized from linalool through a series of chemical reactions. The primary method involves the epoxidation of linalool, followed by intramolecular cyclization to form the oxides. The process typically uses reagents such as peracids or hydrogen peroxide in the presence of a catalyst. The reaction conditions often include moderate temperatures and controlled pH levels to ensure high yield and selectivity.
Industrial Production Methods: On an industrial scale, this compound is produced by the selective oxidation of linalool using environmentally friendly oxidizing agents. The process is optimized to minimize by-products and maximize the yield of the desired isomers. The separation of the cis and trans isomers is achieved through chromatographic techniques, ensuring the purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Linalyl oxide undergoes various chemical reactions, including:
Oxidation: this compound can be further oxidized to form more oxygenated derivatives.
Reduction: It can be reduced to form linalool or other less oxidized compounds.
Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, peracids, and ozone. The reactions are typically carried out at room temperature or slightly elevated temperatures.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under mild conditions.
Substitution: Various nucleophiles can be used in substitution reactions, often in the presence of a catalyst or under acidic or basic conditions.
Major Products:
Oxidation: Products include more highly oxygenated compounds such as linalool oxides and other epoxides.
Reduction: Major products include linalool and other reduced forms of the compound.
Substitution: Products vary depending on the nucleophile used but can include a wide range of substituted monoterpenes.
Scientific Research Applications
Linalyl oxide has numerous applications in scientific research, including:
Chemistry: It is used as a starting material for the synthesis of various fragrance compounds and as a model compound in studies of monoterpene chemistry.
Biology: this compound is studied for its biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties.
Medicine: Research has shown potential therapeutic effects of this compound, such as neuroprotective and anxiolytic effects, making it a candidate for drug development.
Industry: In the fragrance and flavor industries, this compound is used to create perfumes, cosmetics, and food flavorings due to its pleasant aroma and stability.
Comparison with Similar Compounds
Linalyl oxide is often compared with other monoterpenes and their oxides, such as:
Linalool: The parent compound of this compound, known for its floral aroma and similar biological activities.
Linalyl acetate: An ester of linalool, widely used in fragrances and flavors, with a slightly different olfactory profile.
Geraniol: Another monoterpene alcohol with a rose-like aroma, used in perfumery and flavoring.
Citronellol: A monoterpene alcohol with a citrus-like aroma, also used in fragrances and insect repellents.
This compound is unique due to its specific isomeric forms and the resulting diverse olfactory properties. Its stability and versatility in chemical reactions make it a valuable compound in various applications.
Properties
IUPAC Name |
2-(5-ethenyl-5-methyloxolan-2-yl)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O2/c1-5-10(4)7-6-8(12-10)9(2,3)11/h5,8,11H,1,6-7H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRHDDEIRQPDPMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(O1)C(C)(C)O)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60863673 | |
| Record name | 2-Furanmethanol, 5-ethenyltetrahydro-.alpha.,.alpha.,5-trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60863673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Boiling Point |
193.00 to 194.00 °C. @ 760.00 mm Hg | |
| Record name | Linalyl oxide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035907 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
60047-17-8 | |
| Record name | Linalool oxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=60047-17-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Furanmethanol, 5-ethenyltetrahydro-alpha,alpha,5-trimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060047178 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Linalool oxide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93936 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Furanmethanol, 5-ethenyltetrahydro-.alpha.,.alpha.,5-trimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Furanmethanol, 5-ethenyltetrahydro-.alpha.,.alpha.,5-trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60863673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(tetrahydro-5-methyl-5-vinyl-2-furyl)propan-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.380 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Linalyl oxide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035907 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
128.30 °C. @ 0.00 mm Hg | |
| Record name | Linalyl oxide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035907 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Linalyl oxide has a molecular formula of C10H18O2 and a molecular weight of 170.25 g/mol. [, , ]
A: this compound can be identified using techniques like GC-MS and NMR. [, , ] The specific spectroscopic data for each stereoisomer can be found in the respective research papers.
A: While specific stability data isn't provided in the papers, this compound can undergo autoxidation, potentially forming reactive species like epoxides and hydroperoxides. [] Proper storage conditions, potentially limiting exposure to air and light, are likely crucial for maintaining its stability.
ANone: While not directly addressed in the provided papers, formulation strategies like encapsulation or the use of antioxidants could potentially improve this compound's stability.
A: this compound is a common constituent of various essential oils, including those from lavender [, ], tea [, , , ], and certain Citrus species. [, ] It's also found in lulo del Choco (Solanum topiro) fruit pulp. []
A: Yes, several fungal species, including Aspergillus niger and Botrytis cinerea, have been identified to biotransform linalool into this compound. [, ] Corynespora cassiicola DSM 62485 was found to be particularly efficient in this biotransformation, achieving a near 100% conversion yield. []
A: this compound, with its floral and sweet aroma, plays a significant role in the aroma profile of various products. For instance, it contributes to the characteristic aroma of Longjing tea. [] In oolong tea, both (Z)-linalool oxide and (E)-linalool oxide are identified as major volatile compounds. []
A: Yes, the maceration time of grapes, for instance, can influence the concentration of this compound in the resulting wine. Longer maceration times lead to higher this compound content, enhancing the wine's aroma. []
A: While the provided research focuses primarily on this compound's aroma properties and occurrence in plants, some studies suggest potential biological activities. For instance, this compound showed inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). []
A: Yes, several synthetic methods have been developed to produce this compound. These include palladium(0)-catalysed synthesis [, ], stereoselective synthesis using asymmetric allylic O-alkylation [], and a novel epoxidation method. []
A: Yes, this compound can be used as a starting material for synthesizing various terpenoids. For example, it has been used to synthesize nordavanone, a C11-terpenoid found in Artemisia pallens. [, ] Additionally, this compound can be transformed into davanafurans [, ], and davana ethers [, ].
A: While generally considered safe for use in fragrances and flavors, this compound, like many fragrance ingredients, has the potential to cause skin sensitization in some individuals, particularly after autoxidation. [] More research might be needed to fully understand its sensitization potential and ensure safe use.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Ethyl-3-[4-(hydroxyamino)phenyl]piperidine-2,6-dione](/img/structure/B1203972.png)
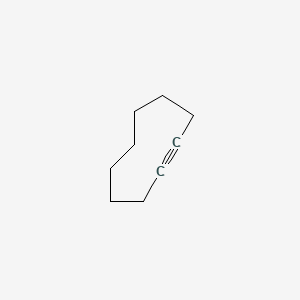
![1-Methyl-4-propan-2-yl-2,3-dioxabicyclo[2.2.2]octane](/img/structure/B1203975.png)

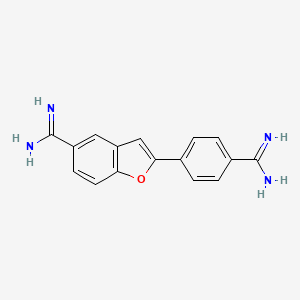
![[4-Amino-3-(4-methylphenyl)-2-sulfanylidene-5-thiazolyl]-(4-morpholinyl)methanone](/img/structure/B1203982.png)
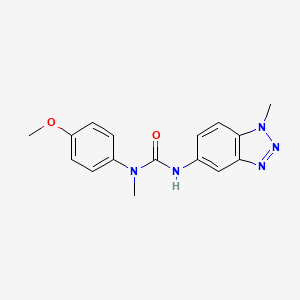
![N-[3-(2-phenyl-1,3-thiazol-4-yl)phenyl]propanamide](/img/structure/B1203986.png)
![N-(2-oxolanylmethyl)-1-phenyl-4-pyrazolo[3,4-d]pyrimidinamine](/img/structure/B1203988.png)
